molecular formula C13H20Cl2N2 B1456679 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride CAS No. 1588441-25-1

2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride

Cat. No. B1456679
M. Wt: 275.21 g/mol
InChI Key: HTMHZEDALOUSBU-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride” is a chemical compound . It’s structure features a spirocyclic system, a piperidine ring (a six-membered ring with one nitrogen atom), an isoquinoline moiety (a type of aromatic heterocyclic compound), and a dihydrochloride group .


Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic system, a piperidine ring, an isoquinoline moiety, and a dihydrochloride group . The exact molecular structure analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride has been the subject of various scientific studies focusing on its synthesis, structural analysis, and applications in the field of organic chemistry. A notable synthesis approach involves the use of an N-sulfonyl Pictet–Spengler reaction, which has proven to be a high-yielding method for producing variously substituted forms of the compound. This method utilizes N-(2-nitrophenyl)sulfonyl as both an activating and protecting group for the key reaction step, highlighting the compound's versatile synthetic utility (Liu, Jian, Tianying, Sebhat, & Nargund, 2006).

Molecular Stability and Applications

Spirocyclic Nitroxides, which share structural features with 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine], have been identified as stable paramagnetics with significant biochemical and chemical utility. Their increased stability against various reducing agents and the rigid spiro-fused core of the biradicals makes them favorable for use in dynamic nuclear polarization (DNP) experiments. This highlights the broader potential of spirocyclic compounds in modern science, especially in enhancing the sensitivity of nuclear magnetic resonance (NMR) spectroscopy (Zaytseva & Mazhukin, 2021).

Crystallographic and Structural Insights

Further investigations into the structural properties of related compounds provide insights into the significance of the spirocyclic framework. For instance, the crystal structure analysis of a derivative compound, 3′-(4-Methoxyphenyl)-2-Phenyl-4′-(4-Ethoxyphenyl)-1,2-Dihydro-4H,4′H-Spiro [Isoquinoline-3,5′-Isoxazol]-4-One, demonstrates the unique conformational stability offered by the spiro linkage. The piperidine ring in these structures adopts a half-chair conformation, contributing to the stability and potential reactivity of these molecules (Akkurt et al., 2010).

Safety And Hazards

The safety and toxicity profiles of this compound have not been fully investigated .

properties

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine];dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13;;/h1-4,14-15H,5-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMHZEDALOUSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNCC3=CC=CC=C23.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride
Reactant of Route 2
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride
Reactant of Route 3
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride
Reactant of Route 4
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride
Reactant of Route 5
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride
Reactant of Route 6
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride

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